Triethylene Glycol

描述

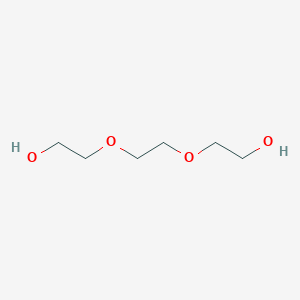

Structure

3D Structure

属性

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4, Array | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021393 | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-27-6 | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylenedioxy)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5SU53360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Triethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Triethylene glycol (TEG) is a viscous, colorless, and odorless organic compound with the chemical formula HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH. As a member of the polyethylene (B3416737) glycol family, it possesses a unique combination of properties, including high hygroscopicity, a high boiling point, low volatility, and excellent solvency for a wide range of substances.[1][2][3] These characteristics make it a versatile and valuable excipient in the pharmaceutical industry, where it is utilized as a solvent, humectant, plasticizer, and disinfectant.[3][4][5] This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a workflow for a key pharmaceutical application.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values represent a compilation of data from various sources and may exhibit slight variations depending on the specific grade and purity of the substance.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₁₄O₄ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| CAS Number | 112-27-6 | [1] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Odorless to slightly sweet | [2][4] |

| Melting Point | -7 °C (19.4 °F) | [1][2] |

| Boiling Point | 285 °C (545 °F) at 760 mmHg | [1] |

| Density | 1.1255 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.455 | [4] |

Table 2: Thermochemical and Safety Properties of this compound

| Property | Value | References |

| Flash Point (Closed Cup) | 177 °C (350.6 °F) | [6] |

| Autoignition Temperature | 371 °C (699.8 °F) | [6] |

| Lower Explosive Limit | 0.9% | [7] |

| Upper Explosive Limit | 9.2% | [7] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [8] |

| Vapor Density (Air = 1) | 5.17 | [6] |

| Viscosity (Dynamic) | 48.2 mPa·s at 20°C | [9] |

Table 3: Solubility of this compound

| Solvent | Solubility | References |

| Water | Miscible | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Acetic Acid | Soluble | [1] |

| Glycerine | Soluble | [1] |

| Pyridine | Soluble | [1] |

| Aldehydes | Soluble | [1] |

| Diethyl Ether | Slightly Soluble | [1] |

| Oils and Fats | Insoluble | [1] |

| Most Hydrocarbons | Insoluble | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining key physical and chemical properties of this compound, primarily referencing ASTM International standards.

Determination of Purity by Gas Chromatography (ASTM E202)

This method is used to determine the purity of this compound and to quantify impurities such as diethylene glycol and tetraethylene glycol.[10][11]

Methodology:

-

Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PEG-20M) is used.[7]

-

Sample Preparation: The this compound sample is typically analyzed directly without dilution. A known standard mixture of glycols is prepared for calibration.[3]

-

Chromatographic Conditions:

-

Carrier Gas: Helium or Nitrogen.[3]

-

Injection Volume: Typically 1 µL.[3]

-

Temperature Program: An initial oven temperature is held for a set time, then ramped up to a final temperature to ensure separation of all glycol components. For example, hold at 135°C for 8 minutes, then increase at 3°C/min to 180°C and hold for 9 minutes.[7]

-

-

Analysis: The sample is injected into the gas chromatograph. The retention times of the peaks are compared to those of the standard mixture to identify the components. The area of each peak is integrated, and the percentage of each component is calculated based on the total area of all peaks.[12]

Determination of Kinematic Viscosity (ASTM D445)

This method measures the kinematic viscosity of transparent liquids like this compound.[1][5]

Methodology:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant-temperature water bath are required.[13]

-

Procedure:

-

Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[14]

Determination of Density and Specific Gravity (ASTM E202)

This method covers the determination of the specific gravity of glycols.[15]

Methodology:

-

Procedure (using a pycnometer):

-

The clean, dry pycnometer is weighed.

-

The pycnometer is filled with the this compound sample and weighed again at a controlled temperature (e.g., 20°C).

-

The pycnometer is then emptied, cleaned, and filled with distilled water and weighed at the same temperature.

-

-

Calculation: The specific gravity is calculated as the ratio of the weight of the this compound to the weight of an equal volume of water.[3]

Determination of Flash Point (ASTM D93)

This method uses the Pensky-Martens closed-cup tester to determine the flash point of combustible liquids like this compound.[17][18]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup flash point tester.[7]

-

Procedure:

Determination of Water Content (ASTM E203)

The Karl Fischer titration method is used for the accurate determination of water content in this compound.[19][20]

Methodology:

-

Apparatus: An automatic Karl Fischer titrator.[9]

-

Procedure:

-

Calculation: The instrument automatically calculates the water content based on the amount of reagent consumed.[19]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the substance.[21]

Methodology:

-

Apparatus: An Abbe refractometer or a digital refractometer.[21]

-

Procedure:

-

A few drops of the this compound sample are placed on the prism of the refractometer.[8]

-

Light is passed through the sample, and the refractive index is read from the instrument's scale or digital display.[21]

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.[8]

-

Application in Pharmaceutical Formulation: A Workflow

This compound's excellent solvent properties make it a valuable component in liquid and semi-solid pharmaceutical formulations, particularly for dissolving active pharmaceutical ingredients (APIs) with poor water solubility.[22] The following diagram illustrates a typical experimental workflow for determining the solubility of an API in a TEG-based solvent system.

Caption: Workflow for Determining API Solubility in a TEG-Based Solvent System.

Conclusion

This compound is a highly versatile and functional excipient with a well-characterized profile of chemical and physical properties. Its hygroscopicity, solvency, and low toxicity make it suitable for a wide range of applications in the pharmaceutical industry, from oral and topical formulations to its use as a disinfectant.[2][3] The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible assessment of its key properties, ensuring its quality and performance in drug development and manufacturing. A thorough understanding of these properties and their determination is essential for researchers and scientists to effectively utilize this compound in the creation of safe and efficacious pharmaceutical products.

References

- 1. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. scribd.com [scribd.com]

- 4. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 5. store.astm.org [store.astm.org]

- 6. chemeducator.org [chemeducator.org]

- 7. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 8. airwholesalers.com.au [airwholesalers.com.au]

- 9. laboratuar.com [laboratuar.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. store.astm.org [store.astm.org]

- 12. matestlabs.com [matestlabs.com]

- 13. ppapco.ir [ppapco.ir]

- 14. ASTM D445 - eralytics [eralytics.com]

- 15. infinitalab.com [infinitalab.com]

- 16. dynalene.com [dynalene.com]

- 17. store.astm.org [store.astm.org]

- 18. precisionlubrication.com [precisionlubrication.com]

- 19. Determination of Water Content in Ethylene glycol Using Karl Fischer Titration [sigmaaldrich.com]

- 20. matestlabs.com [matestlabs.com]

- 21. Using a Refractometer for Propylene Glycol: A Guide For Beginners [rennysdraftsolutions.com]

- 22. teamchem.co [teamchem.co]

An In-depth Technical Guide to Triethylene Glycol (CAS No. 112-27-6) for Researchers and Drug Development Professionals

Introduction

Triethylene glycol (TEG), with the chemical formula C6H14O4, is a viscous, colorless, and odorless organic compound. As a member of the polyethylene (B3416737) glycol (PEG) family, TEG possesses a unique combination of properties, including high hygroscopicity, low volatility, and excellent solvency for a wide range of substances.[1][2] These characteristics make it a valuable excipient and versatile building block in the pharmaceutical and biotechnology industries. This technical guide provides an in-depth overview of TEG, focusing on its physicochemical properties, applications in drug development, relevant experimental protocols, and safety information to support its use by researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Properties

A comprehensive understanding of the physicochemical and toxicological profile of this compound is fundamental for its effective and safe application in research and drug development. The following tables summarize key quantitative data for TEG.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C6H14O4 | [2] |

| Molecular Weight | 150.17 g/mol | [3][4] |

| CAS Number | 112-27-6 | [5] |

| Appearance | Colorless, viscous liquid | [5] |

| Odor | Mild, slightly sweet | [2] |

| Boiling Point | 285 - 295 °C (at 1013 hPa) | [1] |

| Melting Point | -7 °C | [1] |

| Flash Point | 166 °C (Closed Cup) | [2] |

| Density | 1.124 - 1.13 g/cm³ (at 15-20 °C) | [6] |

| Viscosity | 48.2 mPa·s (dynamic) | [6] |

| Vapor Pressure | <0.01 mmHg (at 20 °C) | [6] |

| Autoignition Temperature | 323 - 371 °C | [6] |

| Refractive Index | 1.4559 (at 20 °C) | [7] |

| Solubility | Miscible with water, ethanol, acetone, acetic acid, glycerine, and pyridine. Slightly soluble in diethyl ether. Insoluble in oil, fat, and most hydrocarbons. | [1] |

| logP (Octanol-Water Partition Coefficient) | -1.75 to -1.24 | [6] |

Toxicological Data

This compound exhibits a low order of acute toxicity.[8]

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | >2000 mg/kg | [9] |

| LD50 | Rat | Oral | 17,000 mg/kg | [10] |

| LD50 | Mouse | Oral | 20,000 mg/kg | [11] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [9] |

| LD50 | Rabbit | Dermal | >22,500 mg/kg | [12] |

| LC50 | Rat | Inhalation | >5.2 mg/L (4 h) | [13] |

| Eye Irritation | Rabbit | - | Mild irritant | [12] |

| Skin Irritation | Rabbit | - | Mild irritant | [12] |

| Skin Sensitization | Animal studies | - | Not a sensitizer | [13] |

| Mutagenicity | Ames test | - | Not mutagenic | [13] |

| Carcinogenicity | Animal studies | - | No carcinogenic effects | [13] |

| Reproductive/Developmental Toxicity | Animal studies | - | No evidence of reproductive toxicity | [14] |

Applications in Research and Drug Development

This compound's unique properties lend themselves to a variety of applications within the pharmaceutical sciences.

-

Solvent and Co-solvent: TEG is an excellent solvent for a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble in water.[15] This property is crucial for the formulation of liquid dosage forms such as oral solutions, syrups, and injectables.

-

Humectant: Its hygroscopic nature makes TEG an effective humectant in topical formulations like creams, ointments, and gels, preventing them from drying out.

-

Plasticizer: In the manufacturing of capsules and tablet coatings, TEG can be used as a plasticizer to enhance flexibility and prevent cracking.

-

Linker in Bioconjugation: As a short, hydrophilic spacer, TEG is utilized as a linker in the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[16] The TEG linker can improve the solubility and pharmacokinetic properties of the resulting conjugate.

-

Chemical Intermediate: TEG serves as a starting material for the synthesis of various derivatives with tailored properties for drug delivery applications.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in a research and development setting.

Protocol 1: Synthesis of this compound Monomethyl Ether

This protocol describes the synthesis of a simple TEG derivative, which can be a precursor for further functionalization.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane - DCM)

-

Drying agent (e.g., anhydrous sodium sulfate - Na2SO4)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Preparation of Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

-

Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to the solution. The reaction mixture is stirred at room temperature until the base is fully dissolved and the alkoxide is formed.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add one equivalent of the methylating agent (methyl iodide or dimethyl sulfate) dropwise to the flask.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound monomethyl ether.[17][18]

Protocol 2: Formulation of a Topical Hydrogel

This protocol outlines the preparation of a basic topical gel using TEG as a humectant.

Materials:

-

Gelling agent (e.g., Carbomer 940)

-

This compound (TEG)

-

Neutralizing agent (e.g., Triethanolamine - TEA)

-

Preservative (e.g., Methylparaben, Propylparaben)

-

Purified water

-

Active Pharmaceutical Ingredient (API) - optional

-

Beakers, magnetic stirrer, pH meter, overhead stirrer.

Procedure:

-

Dispersion of Gelling Agent: In a beaker, disperse the Carbomer 940 powder in purified water with continuous stirring using a magnetic stirrer. Avoid clump formation. Allow the dispersion to hydrate (B1144303) for at least 2 hours.[19][20]

-

Addition of Humectant and Preservatives: In a separate beaker, dissolve the preservatives in this compound. If an API is to be included, it can be dissolved in this mixture or in the aqueous phase, depending on its solubility.

-

Combining Phases: Slowly add the TEG/preservative mixture to the hydrated Carbomer dispersion while stirring.

-

Neutralization and Gel Formation: While continuously stirring with an overhead stirrer, slowly add the neutralizing agent (Triethanolamine) dropwise. The viscosity of the solution will increase as the gel forms.

-

pH Adjustment: Monitor the pH of the gel using a pH meter and adjust to the desired range (typically pH 5.5-7.0 for topical application) by adding more TEA if necessary.

-

Final Mixing: Continue stirring until a homogenous, transparent gel is formed.

-

Deaeration: Allow the gel to stand to remove any entrapped air bubbles, or use a vacuum chamber for faster deaeration.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantification of TEG in a pharmaceutical formulation using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).

Materials and Equipment:

-

HPLC system with a Refractive Index Detector (RID)

-

HPLC column suitable for glycol analysis (e.g., a carbohydrate analysis column or a specific column for glycols)

-

This compound standard

-

Mobile phase (e.g., degassed, deionized water)

-

Sample preparation solvents (as per the formulation)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a suitable solvent. Dilute the sample to a concentration that falls within the range of the calibration standards. Filter the final sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: As recommended for glycol analysis.

-

Mobile Phase: Degassed, deionized water.

-

Flow Rate: Isocratic, typically 0.5-1.0 mL/min.

-

Column Temperature: As recommended for the specific column, often slightly elevated (e.g., 30-40 °C).

-

Detector: Refractive Index Detector (RID). Allow sufficient time for the detector to stabilize.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared sample solutions.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[21][22][23]

Mandatory Visualizations

Synthesis of this compound

Caption: Commercial synthesis of this compound.

Workflow for Topical Gel Formulation

Caption: Workflow for preparing a topical gel with TEG.

This compound as a Linker in Bioconjugation

Caption: Using TEG as a linker in bioconjugation.

Conclusion

This compound is a highly versatile and valuable compound for researchers and professionals in drug development. Its well-characterized physicochemical properties, low toxicity profile, and diverse applications as a solvent, humectant, plasticizer, and chemical linker make it an indispensable tool in the formulation of a wide range of pharmaceutical products. The provided experimental protocols and workflows serve as a practical guide for the effective utilization of TEG in a laboratory setting. As the demand for advanced drug delivery systems and novel therapeutic modalities continues to grow, the unique attributes of this compound and its derivatives will undoubtedly continue to play a significant role in the advancement of pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. This compound | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ladco.com.ar [ladco.com.ar]

- 6. univarsolutions.com [univarsolutions.com]

- 7. studylib.net [studylib.net]

- 8. This compound HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kostusa.com [kostusa.com]

- 10. westliberty.edu [westliberty.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. download.basf.com [download.basf.com]

- 14. nexchem.co.uk [nexchem.co.uk]

- 15. teamchem.co [teamchem.co]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound MONOMETHYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 18. CN1403429A - Three, the preparation method of tetraethylene glycol methyl ether and the reuse method of its by-product polyglycol methyl ether - Google Patents [patents.google.com]

- 19. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Technological study of preparing gel from semi-solid extract of Cacalia hastata L - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Triethylene Glycol: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol (TEG) is a versatile organic compound with the chemical formula C₆H₁₄O₄.[1][2] It is a linear polyether diol, consisting of a three-unit ethylene (B1197577) glycol chain with hydroxyl groups at both ends.[3] This structure imparts a unique combination of properties, including high hygroscopicity, low volatility, and excellent solvency for a wide range of substances.[2][4] As a result, TEG finds extensive application across various industries, from natural gas dehydration to the formulation of pharmaceutical products.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

The molecular structure of this compound is characterized by a flexible backbone of three repeating ethylene oxide units, capped by hydroxyl groups. The IUPAC name for this compound is 2-[2-(2-hydroxyethoxy)ethoxy]ethanol.[1]

Key Identifiers:

-

Chemical Formula: C₆H₁₄O₄[1]

-

CAS Number: 112-27-6[1]

-

Structural Formula: HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH[1]

Physicochemical Properties

This compound is a colorless, odorless, and viscous liquid at room temperature.[2][4] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Colorless, viscous liquid | [2][4] |

| Odor | Odorless | [2][4] |

| Boiling Point | 285 °C (545 °F) | [6] |

| Melting Point | -7 °C (19 °F) | [6] |

| Density | 1.124 g/cm³ (at 20°C) | [2] |

| Viscosity | 48 cP (at 25°C) | [2] |

| Vapor Pressure | <0.01 mmHg (at 20°C) | [2] |

| Solubility | Miscible with water and many organic solvents | [2] |

Table 2: Toxicological Properties of this compound

| Endpoint | Value | Species | References |

| Acute Oral LD50 | >18,080 mg/kg | Rat | [6] |

| Acute Dermal LD50 | >18,080 mg/kg | Rabbit | [6] |

| Acute Inhalation LC50 | >5.2 mg/L (4 h) | Rat | [6] |

| Skin Irritation | Not irritating | [6] | |

| Eye Irritation | Not irritating | [6] | |

| Skin Sensitization | Not a sensitizer | [6] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, exhibiting signals corresponding to the different proton environments in the molecule. The hydroxyl protons typically appear as a broad singlet, while the methylene (B1212753) protons adjacent to the hydroxyl groups and those in the ethylene oxide units give rise to distinct multiplets.

The ¹³C NMR spectrum of this compound in CDCl₃ shows three distinct peaks corresponding to the different carbon environments: one for the terminal carbons bonded to the hydroxyl groups and two for the internal carbons of the ethylene oxide units.[1]

Table 3: ¹³C NMR Chemical Shifts of this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| 72.69 | -O-C H₂-CH₂-O- |

| 70.26 | HO-CH₂-C H₂-O- |

| 61.33 | HO-C H₂-CH₂-O- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the alkyl chain are observed around 2900 cm⁻¹. A strong C-O stretching band, characteristic of the ether linkages, is prominent around 1100 cm⁻¹.

Experimental Protocols

Synthesis of this compound

This compound is commercially produced as a co-product of the oxidation of ethylene at high temperatures in the presence of a silver oxide catalyst, followed by the hydration of ethylene oxide.[7] For laboratory-scale synthesis, a Williamson ether synthesis approach can be employed.

Protocol for Laboratory Synthesis of this compound:

This protocol describes a two-step synthesis starting from diethylene glycol.

Step 1: Monotosylation of Diethylene Glycol

-

Dissolve diethylene glycol (1 equivalent) in pyridine (B92270) at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1 equivalent) to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with cold, dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the monotosylated diethylene glycol.

Step 2: Williamson Ether Synthesis

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.1 equivalents) in absolute ethanol (B145695).

-

Add ethylene glycol (1.5 equivalents) to the sodium ethoxide solution and stir for 30 minutes.

-

Add the monotosylated diethylene glycol from Step 1 (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 12-18 hours.

-

Cool the reaction mixture and neutralize with dilute HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: Laboratory synthesis of this compound via Williamson ether synthesis.

Application in Natural Gas Dehydration

This compound is widely used in the oil and gas industry to remove water from natural gas, a process known as dehydration. This is crucial to prevent the formation of methane (B114726) hydrates and corrosion in pipelines.[5][8]

Process Description:

-

Absorption: Wet natural gas enters the bottom of an absorption tower and flows upward. Lean (dry) TEG is pumped into the top of the tower and flows downward, absorbing water from the gas.[8][9]

-

Separation: The dry natural gas exits the top of the tower. The rich (wet) TEG collects at the bottom and is sent to a regeneration unit.[8][9]

-

Regeneration: The rich TEG is heated in a reboiler to boil off the absorbed water. The regenerated, lean TEG is then cooled and pumped back to the absorption tower for reuse.[5][9]

Caption: Process flow diagram of natural gas dehydration using this compound.

Applications in Drug Development

In the pharmaceutical industry, this compound serves as a versatile excipient due to its low toxicity and desirable physical properties.[3][4]

Solvent and Cosolvent

TEG's ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable solvent and cosolvent in liquid dosage forms, such as oral solutions, syrups, and injectable preparations.[3] It can enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability.[3]

Humectant

The hygroscopic nature of this compound makes it an effective humectant in topical and transdermal formulations like creams, ointments, and gels.[3] It helps to retain moisture, preventing the product from drying out and improving its texture and application.

Plasticizer

In the manufacturing of solid dosage forms, TEG can be used as a plasticizer in the film coatings of tablets and capsules.[3] It increases the flexibility and durability of the coating, preventing it from cracking.

Controlled-Release Drug Delivery

This compound and its derivatives are utilized in the development of controlled-release drug delivery systems.[10] They can be incorporated into polymer matrices to modulate the release rate of the encapsulated drug. For instance, polyethylene (B3416737) glycol (PEG), of which TEG is a short-chain member, is widely used to create hydrogels that can provide sustained drug release.[11] The hydrophilic nature of TEG can facilitate the diffusion of aqueous fluids into the delivery system, influencing the drug release kinetics.

Caption: Role of this compound in a controlled-release drug delivery system.

Safety and Handling

This compound has a low order of acute toxicity.[12] It is not considered to be a skin or eye irritant, nor a skin sensitizer.[12] However, as with any chemical, appropriate safety precautions should be taken. It is important to use TEG in a well-ventilated area and to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, to avoid prolonged or repeated contact.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical with a well-characterized molecular structure and a unique set of physicochemical properties. Its high hygroscopicity, low volatility, and excellent solvency make it indispensable in a variety of industrial applications, most notably in natural gas dehydration. For researchers, scientists, and drug development professionals, TEG offers significant utility as a non-toxic and effective pharmaceutical excipient, serving as a solvent, humectant, and plasticizer. Its role in the development of advanced drug delivery systems further underscores its importance in the pharmaceutical sciences. A thorough understanding of its properties and applications is essential for its safe and effective utilization in research and product development.

References

- 1. This compound | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How Does this compound Enhance Product Performance? [eureka.patsnap.com]

- 3. teamchem.co [teamchem.co]

- 4. nbinno.com [nbinno.com]

- 5. scribd.com [scribd.com]

- 6. download.basf.com [download.basf.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. vurup.sk [vurup.sk]

- 9. projekter.aau.dk [projekter.aau.dk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Poly(ethylene glycol)-containing hydrogels in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kostusa.com [kostusa.com]

An In-depth Technical Guide to the Spectral Properties of Triethylene Glycol

This technical guide provides a comprehensive overview of the spectral properties of triethylene glycol (TEG), a widely used hygroscopic organic compound. The document details its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for identification, quantification, and structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups, primarily the hydroxyl (-OH) and ether (C-O-C) groups.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretching (hydrogen-bonded) |

| ~2925, ~2870 | Strong | C-H stretching (aliphatic) |

| ~1455 | Medium | C-H bending |

| ~1120 | Strong | C-O-C stretching (ether linkage)[1] |

| ~1060 | Strong | C-O stretching (primary alcohol) |

Data compiled from representative spectra.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. Due to the molecule's symmetry, the number of unique signals is simplified.

Structure and Atom Labeling:

HO-C H₂-C H₂-O-C H₂-C H₂-O-C H₂-C H₂-OH (a) (b) (c) (c) (b) (a)

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.72 | Triplet | 4H | -O-CH ₂-CH₂-OH (b) |

| ~3.65 | Singlet | 4H | -O-CH ₂-CH ₂-O- (c) |

| ~3.59 | Triplet | 4H | HO-CH ₂- (a) |

| Variable | Broad Singlet | 2H | -OH |

Solvent: CDCl₃. Chemical shifts are approximate and can vary with solvent and concentration.[5][6][7][8]

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~72.7 | -O-C H₂-CH₂-OH (b) |

| ~70.3 | -O-C H₂-C H₂-O- (c) |

| ~61.3 | HO-C H₂- (a) |

Solvent: CDCl₃. Chemical shifts are approximate and can vary with solvent and concentration.[5][9][10]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion and a series of characteristic fragment ions. The fragmentation pattern is dominated by cleavage of C-O and C-C bonds.

Table 4: Key Mass Spectral Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Assignment |

| 150 | Low | [M]⁺ (Molecular Ion) |

| 105 | Moderate | [M - CH₂CH₂OH]⁺ |

| 89 | Moderate | [HO(CH₂)₂O(CH₂)₂]⁺ |

| 75 | High | [HO(CH₂)₂OCH₂]⁺ |

| 45 | Very High (Base Peak) | [CH₂CH₂OH]⁺[11] |

| 31 | High | [CH₂OH]⁺ |

Data represents a typical EI mass spectrum and relative intensities can vary.[11][12]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented. Instrument parameters should be optimized for the specific equipment used.

4.1 Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of pure this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[13]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[13][14]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Nuclei to be observed: ¹H and ¹³C.

-

Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used for chemical shift referencing. Tetramethylsilane (TMS) can also be used as an internal standard.

-

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Perform standard instrument tuning, locking (on the deuterium (B1214612) signal of the solvent), and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using appropriate pulse sequences.

-

Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required, and proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing: Use NMR processing software to perform Fourier transformation, phase correction, baseline correction, and integration of the resulting spectra.

4.3 Mass Spectrometry (MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane. The concentration should be in the range of 10-100 µg/mL.

-

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.[15][16] This is often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Standard 70 eV to ensure fragmentation is consistent and comparable to library spectra.[16]

-

Mass Range: Scan from m/z 30 to 200 amu.

-

-

Data Acquisition:

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The GC will separate the sample from the solvent before it enters the MS.

-

Alternatively, a direct insertion probe can be used to introduce the liquid sample directly into the ion source.[15]

-

The mass spectrometer will bombard the gaseous sample molecules with electrons, causing ionization and fragmentation.[17] The resulting ions are then separated by their mass-to-charge ratio by the mass analyzer.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern to spectral libraries (e.g., NIST) for confirmation.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 2. This compound(112-27-6) IR Spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. This compound(112-27-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. This compound(112-27-6) 13C NMR spectrum [chemicalbook.com]

- 11. massbank.eu [massbank.eu]

- 12. This compound [webbook.nist.gov]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Solubility of Triethylene Glycol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylene glycol (TEG) in a diverse range of organic solvents. Understanding the solubility characteristics of TEG is critical for its effective application in various fields, including as a plasticizer, humectant, and solvent in pharmaceutical formulations, as well as in the synthesis of polymers and other organic compounds. This document presents a compilation of quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual guide to solvent selection.

Core Principles of this compound Solubility

This compound (HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH) is a polar protic molecule due to the presence of two terminal hydroxyl groups and two ether linkages. Its solubility in organic solvents is governed by the principle of "like dissolves like." Consequently, TEG exhibits high solubility in polar solvents with which it can form hydrogen bonds and dipole-dipole interactions. Conversely, its solubility is limited in non-polar, non-hydrogen bonding solvents.

Quantitative and Qualitative Solubility Data

The following tables summarize the available data on the solubility of this compound in various organic solvents. It is important to note that while some sources provide precise quantitative data, much of the available information is qualitative, describing TEG as "miscible," "soluble," "slightly soluble," or "insoluble."

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Solubility at 25°C | Data Type | Reference(s) |

| Alcohols | Methanol | CH₃OH | Miscible | Qualitative | [1] |

| Ethanol | C₂H₅OH | Miscible | Qualitative | [2][3][4] | |

| Ketones | Acetone | C₃H₆O | Miscible | Qualitative | [2][3][4] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Slightly Soluble | Qualitative | [2][3][4] |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible | Qualitative | [4][5] |

| Toluene | C₇H₈ | Miscible | Qualitative | [4][5] | |

| o-Dichlorobenzene | C₆H₄Cl₂ | Miscible | Qualitative | [1] | |

| Chlorinated Solvents | Chloroform | CHCl₃ | Slightly Soluble | Qualitative | [5] |

| Chlorobenzene | C₆H₅Cl | Miscible | Qualitative | [1] | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble | General | - |

| Acids | Acetic Acid | CH₃COOH | Miscible | Qualitative | [2][3][4] |

| Amines | Pyridine | C₅H₅N | Miscible | Qualitative | [2][3][4] |

| Monoethanolamine | C₂H₇NO | Miscible | Qualitative | [1] | |

| Diethanolamine | C₄H₁₁NO₂ | Miscible | Qualitative | [1] | |

| Other Polar Solvents | Glycerine | C₃H₈O₃ | Miscible | Qualitative | [2][3][4] |

| Aliphatic Hydrocarbons | n-Heptane | C₇H₁₆ | Slightly Soluble | Qualitative | [1] |

| Petroleum Ether | - | Insoluble | Qualitative | [5] | |

| Oils and Fats | - | - | Insoluble | Qualitative | [2][3][4] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a liquid in a solvent.

Shake-Flask Method for Liquid-Liquid Solubility

Objective: To determine the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Principle: A mixture of the solute (TEG) and the solvent is agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After equilibrium is established, the two phases (if they are not miscible) are separated, and the concentration of the solute in the solvent-rich phase is determined using a suitable analytical method.

Apparatus:

-

Thermostatically controlled orbital shaker or water bath.

-

Glass flasks or vials with airtight stoppers.

-

Calibrated pipettes and syringes.

-

Centrifuge (optional, for phase separation).

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)).

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a series of standard solutions of known concentrations of TEG in the solvent of interest. These will be used to create a calibration curve for the analytical instrument.

-

-

Equilibration:

-

In a series of flasks, add known volumes of this compound and the organic solvent in various ratios. Ensure that for systems with limited solubility, an excess of the solute phase is present to ensure saturation.

-

Securely stopper the flasks to prevent evaporation.

-